molecular formula C9H9N3S B7907067 (5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine

(5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine

Cat. No. B7907067
M. Wt: 191.26 g/mol
InChI Key: XUJWBTRPNYDMJM-UHFFFAOYSA-N
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Description

“(5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine” is a chemical compound with the molecular formula C9H10ClN3S . It is also known as “(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” and has a molecular weight of 227.72 . It is a solid substance .


Synthesis Analysis

The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-amine has been reported in a single step reaction . A series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds such as 8-hydroxyquinoline, 2,6-diaminopyridine, 2-naphthol, N,N-dimethyl aniline, resorcinol, and 4,6-dihydroxypyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3S.ClH/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H . This indicates the presence of a phenyl group attached to a 1,3,4-thiadiazol-2-yl group, which is further attached to a methanamine group .


Chemical Reactions Analysis

The compound has been used in the synthesis of heterocyclic azodyes . The process involves diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different compounds .


Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 227.72 . The InChI code for this compound is 1S/C9H9N3S.ClH/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H .

Safety and Hazards

The compound is classified as a GHS07 substance, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

(5-phenyl-1,3,4-thiadiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJWBTRPNYDMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine

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